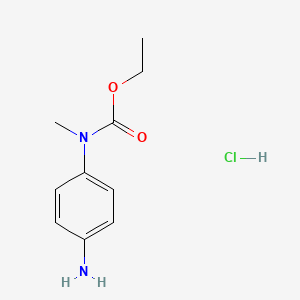

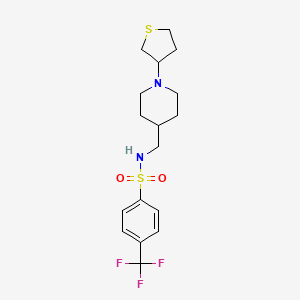

![molecular formula C18H12ClF2N5O B2692231 3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326840-90-7](/img/structure/B2692231.png)

3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

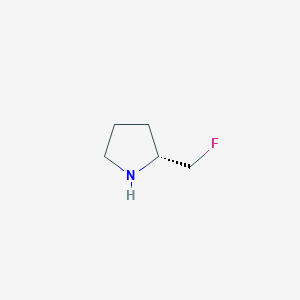

The compound “3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,5-d]pyrimidinone ring . This type of structure is common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray diffraction is commonly used to determine the structure of such compounds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and overall structure. For instance, the triazolo[4,5-d]pyrimidinone ring might undergo reactions with nucleophiles or electrophiles, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its molecular structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Novel Derivatives Synthesis : The synthesis of new derivatives, including 1,2,3-triazolo[4,5-d]pyrimidine derivatives, highlights the chemical versatility and potential for generating compounds with varying biological activities. Biagi et al. (2002) demonstrated the nucleophilic replacement of certain groups on the triazolopyrimidine backbone to produce new tricyclic derivatives, indicating the compound's role as a precursor in synthesizing complex molecular structures (G. Biagi et al., 2002).

Structural Characterization : Studies have also focused on the crystal structure, spectroscopic characterization, and theoretical calculations to understand the molecular geometry and electronic structure of derivatives. For instance, Lahmidi et al. (2019) characterized a novel pyrimidine derivative, underscoring the importance of structural analysis in determining compound properties (S. Lahmidi et al., 2019).

Biological Activities

Antimicrobial Activity : The antimicrobial potential of triazolopyrimidine derivatives has been a significant area of research. For example, compounds synthesized by Prasanna Kumara et al. (2013) exhibited variable activities against bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Basavapatna N. Prasanna Kumara et al., 2013).

Tubulin Inhibition Mechanism : Zhang et al. (2007) explored the anticancer properties of triazolopyrimidines, identifying a unique mechanism of tubulin inhibition that differentiates from that of paclitaxel, indicating their potential as anticancer agents with a novel action mode (N. Zhang et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(2-chlorophenyl)methyl]-6-[(3,5-difluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF2N5O/c19-15-4-2-1-3-12(15)9-26-17-16(23-24-26)18(27)25(10-22-17)8-11-5-13(20)7-14(21)6-11/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRFDUINDYOZSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC(=C4)F)F)N=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

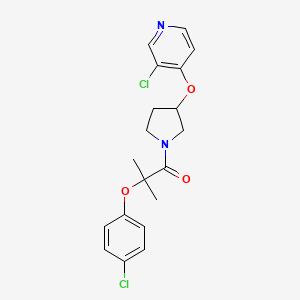

![N-(6-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2692152.png)

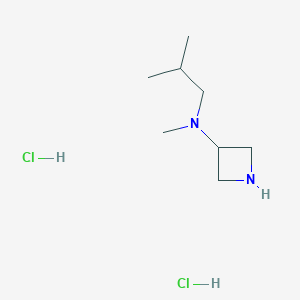

![4-(azepan-1-ylsulfonyl)-N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2692160.png)

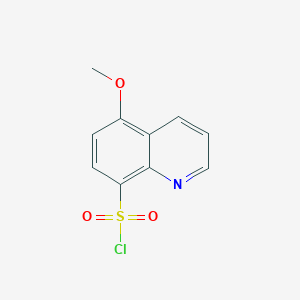

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2692161.png)

![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2692170.png)

![3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2692171.png)